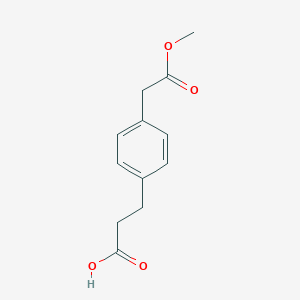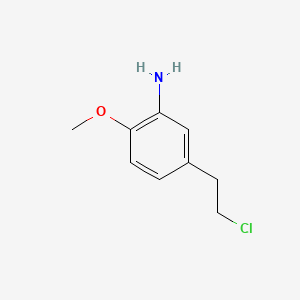
5-(2-Chloroethyl)-2-methoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Chloroethyl)-2-methoxyaniline is an organic compound with the molecular formula C9H11ClNO. It is a derivative of aniline, where a chloroethyl group is attached to the benzene ring at the 5-position and a methoxy group at the 2-position. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution Reaction: One common method involves the nucleophilic substitution of 2-methoxyaniline with 2-chloroethyl chloride in the presence of a base such as potassium carbonate.
Reductive Amination: Another approach is the reductive amination of 2-methoxybenzaldehyde with ethylene diamine followed by chlorination.
Industrial Production Methods: In industrial settings, the compound is typically synthesized through continuous flow processes to ensure consistency and efficiency. The reaction conditions are carefully controlled to optimize yield and purity.
Types of Reactions:
Oxidation: this compound can be oxidized to form the corresponding nitro compound.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromyl chloride.
Reduction: Reducing agents such as iron and hydrochloric acid or hydrogenation catalysts are used.
Substitution: Typical reagents include halogens and Lewis acids.
Major Products Formed:
Oxidation: this compound nitro compound.
Reduction: Reduced aniline derivatives.
Substitution: Halogenated benzene derivatives.
Applications De Recherche Scientifique
5-(2-Chloroethyl)-2-methoxyaniline is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the production of dyes, pigments, and other chemical products.
Mécanisme D'action
The mechanism by which 5-(2-Chloroethyl)-2-methoxyaniline exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. The exact mechanism depends on the context in which the compound is used, such as in biological systems or industrial processes.
Comparaison Avec Des Composés Similaires
2-Chloroethyl aniline
2-Methoxyaniline
5-Chloroethyl-2-methoxyaniline
Uniqueness: 5-(2-Chloroethyl)-2-methoxyaniline is unique due to the presence of both chloroethyl and methoxy groups on the benzene ring, which influences its reactivity and biological activity compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique chemical properties and versatility make it a valuable compound in research and development.
Is there anything specific you would like to know more about?
Propriétés
Formule moléculaire |
C9H12ClNO |
|---|---|
Poids moléculaire |
185.65 g/mol |
Nom IUPAC |
5-(2-chloroethyl)-2-methoxyaniline |
InChI |
InChI=1S/C9H12ClNO/c1-12-9-3-2-7(4-5-10)6-8(9)11/h2-3,6H,4-5,11H2,1H3 |
Clé InChI |
JZTLQWXDSUJIJF-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CCCl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(2-Fluorobenzyl)-6-bromo-2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyrimidin-5(8h)-one](/img/structure/B15365204.png)
![Benzonitrile, 3-chloro-5-[6-chloro-2-fluoro-3-(1H-pyrazolo[3,4-c]pyridazin-3-ylmethyl)phenoxy]-](/img/structure/B15365209.png)

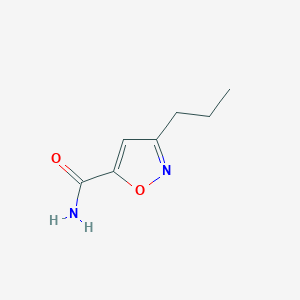
![n-[2-(2-Methoxyphenyl)benzofuran-5-yl]acetamidine](/img/structure/B15365234.png)
![1-[(5-Nitro-2-pyridinyl)dithio]cyclopropanemethanol](/img/structure/B15365240.png)
![Silane, trimethyl[2-(phenylmethoxy)ethoxy]-](/img/structure/B15365250.png)
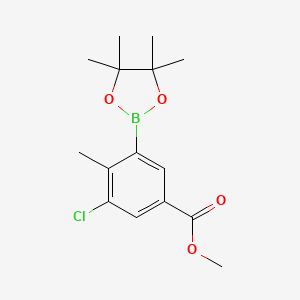

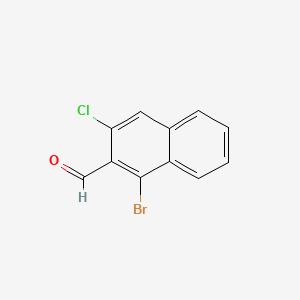
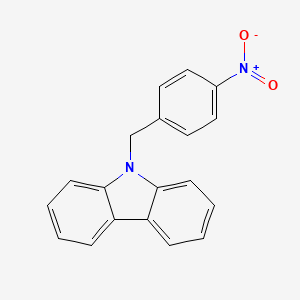
![Methyl 5-amino-8-bromoimidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B15365283.png)
![5-(2,4-Dimethoxybenzyloxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B15365288.png)
